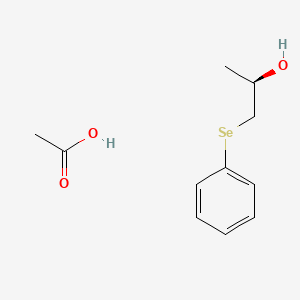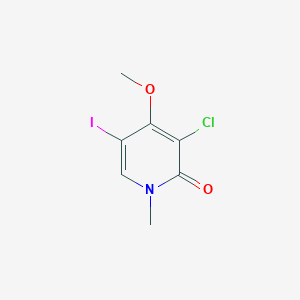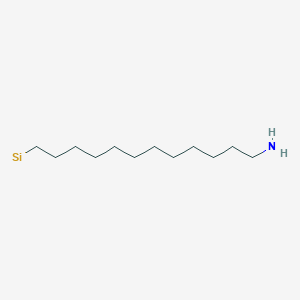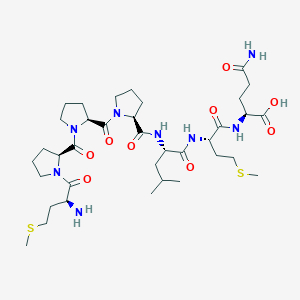
L-Glutamine, L-methionyl-L-prolyl-L-prolyl-L-prolyl-L-leucyl-L-methionyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Glutamine, L-methionyl-L-prolyl-L-prolyl-L-prolyl-L-leucyl-L-methionyl- is a complex peptide compound composed of multiple amino acids
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutamine, L-methionyl-L-prolyl-L-prolyl-L-prolyl-L-leucyl-L-methionyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of the resin: The resin is activated to allow the first amino acid to attach.
Coupling reactions: Each amino acid is coupled to the growing chain using coupling reagents such as HBTU or DIC.
Deprotection steps: Protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage from the resin: The completed peptide is cleaved from the resin using a cleavage reagent like TFA.
Industrial Production Methods
Industrial production of this peptide can be scaled up using automated peptide synthesizers, which follow the same principles as SPPS but allow for larger quantities and higher throughput. The process is optimized for efficiency and yield, ensuring the production of high-purity peptides.
Analyse Chemischer Reaktionen
Types of Reactions
L-Glutamine, L-methionyl-L-prolyl-L-prolyl-L-prolyl-L-leucyl-L-methionyl- can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Various reagents depending on the desired substitution, such as alkylating agents for methylation.
Major Products Formed
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Free thiols from disulfide bonds.
Substitution: Modified peptides with new functional groups.
Wissenschaftliche Forschungsanwendungen
L-Glutamine, L-methionyl-L-prolyl-L-prolyl-L-prolyl-L-leucyl-L-methionyl- has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular processes and protein interactions.
Medicine: Potential therapeutic applications, including drug delivery systems and peptide-based treatments.
Industry: Utilized in the development of peptide-based materials and biotechnological applications.
Wirkmechanismus
The mechanism of action of L-Glutamine, L-methionyl-L-prolyl-L-prolyl-L-prolyl-L-leucyl-L-methionyl- involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and influencing cellular processes. The exact pathways depend on the specific biological context and the presence of other interacting molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Glutamine, L-methionyl-L-prolyl-L-prolyl-L-prolyl-L-leucyl-: Similar structure but lacks the terminal methionyl group.
L-Glutamine, L-methionyl-L-prolyl-L-prolyl-L-prolyl-: Shorter peptide chain with similar properties.
Uniqueness
L-Glutamine, L-methionyl-L-prolyl-L-prolyl-L-prolyl-L-leucyl-L-methionyl- is unique due to its specific sequence and the presence of multiple proline residues, which can influence its structural properties and interactions with other molecules.
This detailed article provides a comprehensive overview of L-Glutamine, L-methionyl-L-prolyl-L-prolyl-L-prolyl-L-leucyl-L-methionyl-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
847774-42-9 |
|---|---|
Molekularformel |
C36H60N8O9S2 |
Molekulargewicht |
813.0 g/mol |
IUPAC-Name |
(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-2-amino-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C36H60N8O9S2/c1-21(2)20-25(31(47)39-23(14-19-55-4)30(46)40-24(36(52)53)11-12-29(38)45)41-32(48)26-8-5-15-42(26)34(50)28-10-7-17-44(28)35(51)27-9-6-16-43(27)33(49)22(37)13-18-54-3/h21-28H,5-20,37H2,1-4H3,(H2,38,45)(H,39,47)(H,40,46)(H,41,48)(H,52,53)/t22-,23-,24-,25-,26-,27-,28-/m0/s1 |
InChI-Schlüssel |
PPLDSUKHQZIDJI-RMIXPHLWSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@@H]2CCCN2C(=O)[C@@H]3CCCN3C(=O)[C@H](CCSC)N |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)C3CCCN3C(=O)C(CCSC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,5-Diethyl-5-{[(prop-1-en-1-yl)oxy]methyl}-1,3-dioxane](/img/structure/B14200653.png)
![2-[(2S,3R,5R)-2,5-dimethyl-1-oxaspiro[2.5]octan-2-yl]-1,3-benzothiazole](/img/structure/B14200655.png)
![N-Methyl-N-{2-[2-(methylamino)ethoxy]ethyl}acetamide](/img/structure/B14200656.png)
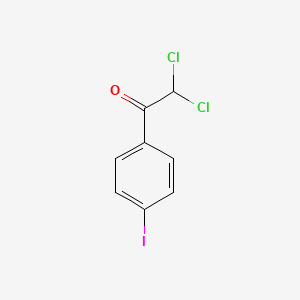
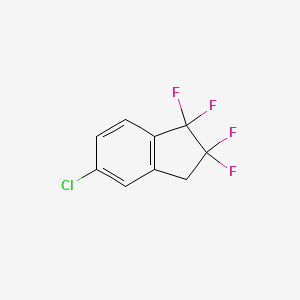
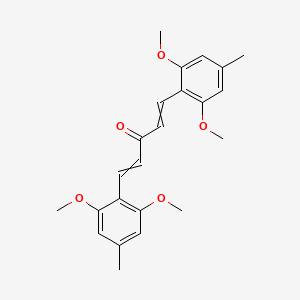

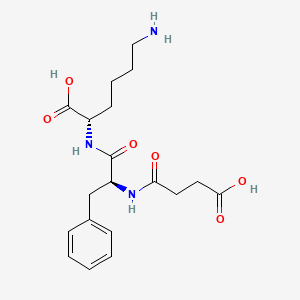
![N-[2-(3,4-Dimethoxyphenyl)ethenyl]benzamide](/img/structure/B14200691.png)
![4-[2-(Phenylselanyl)anilino]pent-3-en-2-one](/img/structure/B14200698.png)

